molecular formula C8H12ClN3 B2687436 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride CAS No. 1373223-29-0

2-Pyrrolidin-2-yl-pyrimidine dihydrochloride

Cat. No.: B2687436
CAS No.: 1373223-29-0
M. Wt: 185.65 g/mol
InChI Key: HEGDAGLDGKVHGL-UHFFFAOYSA-N
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Description

2-Pyrrolidin-2-yl-pyrimidine dihydrochloride is an organic compound with the molecular formula C8H13Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride typically involves the reaction of pyrrolidine with pyrimidine derivatives under controlled conditions. One common method includes the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then converted to the desired compound through further reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-2-yl-pyrimidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-Pyrrolidin-2-yl-pyrimidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the pyrrolidine moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a five-membered nitrogen-containing ring.

    Pyrimidine: The parent compound with a six-membered ring containing two nitrogen atoms.

    2-Pyrrolidone: A derivative of pyrrolidine with a carbonyl group.

Uniqueness

2-Pyrrolidin-2-yl-pyrimidine dihydrochloride is unique due to its combination of a pyrimidine ring and a pyrrolidine moiety. This structure allows it to interact with a wide range of molecular targets, making it a versatile compound for research applications. Its ability to undergo various chemical reactions also enhances its utility in synthetic chemistry .

Properties

CAS No.

1373223-29-0

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

2-pyrrolidin-2-ylpyrimidine;hydrochloride

InChI

InChI=1S/C8H11N3.ClH/c1-3-7(9-4-1)8-10-5-2-6-11-8;/h2,5-7,9H,1,3-4H2;1H

InChI Key

HEGDAGLDGKVHGL-UHFFFAOYSA-N

SMILES

C1CC(NC1)C2=NC=CC=N2.Cl.Cl

Canonical SMILES

C1CC(NC1)C2=NC=CC=N2.Cl

solubility

not available

Origin of Product

United States

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